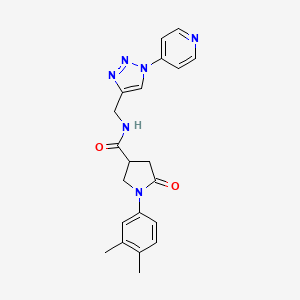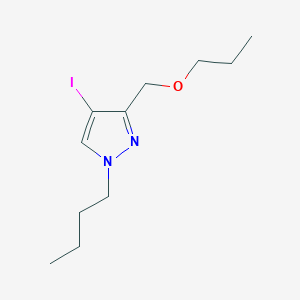
1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole involves the inhibition of PKC enzymes. PKC enzymes are activated by the binding of diacylglycerol (DAG) and calcium ions. The activation of PKC enzymes leads to the phosphorylation of various proteins involved in cellular processes. 1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole binds to the catalytic domain of PKC enzymes and inhibits their activity. This leads to the inhibition of cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is a potent and selective inhibitor of PKC enzymes. It has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. In addition, its synthesis requires specialized equipment and expertise.
Future Directions
For research include studying its effects on other cellular processes and diseases. In addition, the development of new synthesis methods and analogs of 1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole could lead to the development of more potent and selective inhibitors of PKC enzymes. Further studies are also needed to understand the long-term effects and safety of 1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole.
Synthesis Methods
1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has been synthesized using different methods. One of the most common methods involves the reaction of 4-iodo-3-(propoxymethyl)-1H-pyrazole with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at a high temperature. The resulting product is then purified using column chromatography.
Scientific Research Applications
1-Butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinase C (PKC) enzymes. PKC enzymes play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC enzymes can lead to the development of new therapies for cancer and other diseases.
properties
IUPAC Name |
1-butyl-4-iodo-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-3-5-6-14-8-10(12)11(13-14)9-15-7-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYXIJRQNRQYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2851700.png)
![3-[(2-Methylphenyl)methoxy]aniline](/img/structure/B2851702.png)

![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2851706.png)
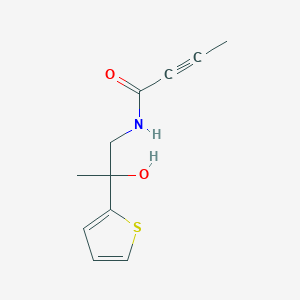

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851709.png)
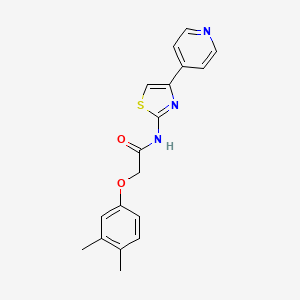
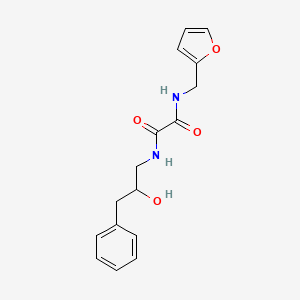
![2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2851714.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)
![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851719.png)
